molecular formula C17H21N3O B5139608 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline

2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline

Katalognummer B5139608
Molekulargewicht: 283.37 g/mol
InChI-Schlüssel: OSEFXTNDEAVSNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is a synthetic compound that belongs to the quinoxaline family. The compound has been of great interest to the scientific community due to its potential applications in the field of pharmacology.

Wirkmechanismus

The mechanism of action of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline involves the inhibition of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline have been extensively studied in vitro and in vivo. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is its potent inhibitory activity against a variety of enzymes involved in the regulation of neurotransmitter levels in the brain. This makes the compound a promising candidate for the treatment of neurological disorders. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline. One direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, future research could focus on improving the solubility and bioavailability of the compound to facilitate its administration in vivo.
Conclusion:
In conclusion, 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline is a synthetic compound with potential applications in the field of pharmacology. The compound exhibits potent inhibitory activity against a variety of enzymes involved in the regulation of neurotransmitter levels in the brain, and its neuroprotective effects have been extensively studied in vitro and in vivo. Future research could focus on the compound's potential as a therapeutic agent for the treatment of neurological disorders and the development of novel drugs with improved pharmacological properties.

Synthesemethoden

The synthesis of 2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline involves the reaction between 2,3-dimethylquinoxaline and 4-methylpiperidine-1-carbonyl chloride. The reaction occurs under basic conditions, and the product is obtained through a series of purification steps. The yield of the product is typically high, and the purity can be further improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

2,3-dimethyl-6-[(4-methyl-1-piperidinyl)carbonyl]quinoxaline has been extensively studied for its potential applications in the field of pharmacology. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition has been linked to the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

(2,3-dimethylquinoxalin-6-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-6-8-20(9-7-11)17(21)14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEFXTNDEAVSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.